7-Methoxythieno[3,2-b]pyridine-2-carboxylicacid
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Overview
Description
Preparation Methods
The synthesis of 7-Methoxythieno[3,2-b]pyridine-2-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
7-Methoxythieno[3,2-b]pyridine-2-carboxylicacid undergoes various chemical reactions, including:
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Methoxythieno[3,2-b]pyridine-2-carboxylicacid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxythieno[3,2-b]pyridine-2-carboxylicacid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 7-Methoxythieno[3,2-b]pyridine-2-carboxylicacid include other thienopyridines such as:
Thieno[3,2-b]pyridine-2-carboxylic acid: Lacks the methoxy group at the 7th position.
7-Hydroxythieno[3,2-b]pyridine-2-carboxylic acid: Contains a hydroxy group instead of a methoxy group.
7-Methylthieno[3,2-b]pyridine-2-carboxylic acid: Contains a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-methoxythieno[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-6-2-3-10-5-4-7(9(11)12)14-8(5)6/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOZMCMMDPVKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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